(4-((4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid (4-((4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1704065-54-2
VCID: VC2749019
InChI: InChI=1S/C18H33BN2O5SSi/c1-18(2,3)28(4,5)26-15-14-20-10-12-21(13-11-20)27(24,25)17-8-6-16(7-9-17)19(22)23/h6-9,22-23H,10-15H2,1-5H3
SMILES: B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO[Si](C)(C)C(C)(C)C)(O)O
Molecular Formula: C18H33BN2O5SSi
Molecular Weight: 428.4 g/mol

(4-((4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid

CAS No.: 1704065-54-2

Cat. No.: VC2749019

Molecular Formula: C18H33BN2O5SSi

Molecular Weight: 428.4 g/mol

* For research use only. Not for human or veterinary use.

(4-((4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid - 1704065-54-2

Specification

CAS No. 1704065-54-2
Molecular Formula C18H33BN2O5SSi
Molecular Weight 428.4 g/mol
IUPAC Name [4-[4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]piperazin-1-yl]sulfonylphenyl]boronic acid
Standard InChI InChI=1S/C18H33BN2O5SSi/c1-18(2,3)28(4,5)26-15-14-20-10-12-21(13-11-20)27(24,25)17-8-6-16(7-9-17)19(22)23/h6-9,22-23H,10-15H2,1-5H3
Standard InChI Key VGJVMEBDHPWSJT-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO[Si](C)(C)C(C)(C)C)(O)O
Canonical SMILES B(C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO[Si](C)(C)C(C)(C)C)(O)O

Introduction

(4-((4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid is a synthetic organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boron atom bonded to a phenyl group, which is further substituted with a sulfonyl group and a piperazine moiety. The compound's structure includes a tert-butyldimethylsilyl ether, which enhances its stability and solubility in various solvents.

Synthesis

The synthesis of (4-((4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid typically involves several key steps:

  • Formation of the Piperazine Derivative: Starting with commercially available piperazine, it is reacted with an appropriate sulfonyl chloride to introduce the sulfonyl group.

  • Introduction of the Tert-butyldimethylsilyl Group: This step involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride under basic conditions.

  • Borylation Reaction: The final step involves the coupling of the synthesized intermediate with boronic acid to form the target compound.

Biological Activity

Research indicates that compounds similar to (4-((4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid exhibit significant biological activities, including:

  • Anticancer Properties: Some studies have shown that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells.

  • Antimicrobial Activity: The piperazine moiety is known for its antimicrobial properties, making this compound a candidate for further investigation in antimicrobial therapy.

Applications

The potential applications of (4-((4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)sulfonyl)phenyl)boronic acid include:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases, particularly cancers and infections.

  • Chemical Research: Utilized in synthetic organic chemistry for developing new materials and compounds.

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